

5-Fluorouracil-15N2 sample preparation for mass spectrometry

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Compound Focus: 5-Fluorouracil-15N2

CAS No.: 68941-95-7

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Detailed Application Protocol: Plasma Analysis

This protocol is adapted from a clinical research method for analyzing 5-FU in plasma using 5-Fluorouracil-13C,15N2 as the internal standard (IS) [1].

Sample Preparation (Liquid-Liquid Extraction)

Step	Specification	Details
Sample & IS	Plasma volume; IS solution	Transfer 50 μ L of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube. Add 5 μ L of a 10 μ g/mL IS working solution in methanol.
Extraction	Solvent; volume; mixing	Add 500 μ L of ethyl acetate containing 0.1% (v/v) formic acid. Vortex mix for 30 seconds.
Centrifugation	Speed & time	Centrifuge at 16,100 \times g for 2 minutes.
Evaporation	Supernatant; conditions	Transfer a 400 μ L aliquot of the organic (upper) layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

Step	Specification	Details
Reconstitution	Solvent; volume	Reconstitute the dry residue in 75 μ L of 0.1% (v/v) formic acid in water. Vortex to dissolve. The sample is now ready for injection.

UPLC-MS/MS Instrumental Analysis

Parameter	Specification
LC System	ACQUITY UPLC I-Class (FTN) [1]
Column	ACQUITY UPLC HSS PFP (2.1 \times 100 mm, 1.8 μ m) [1]
Column Temp.	35 $^{\circ}$ C [1]
Mobile Phase A	Water [1]
Mobile Phase B	Acetonitrile [1]

| **Gradient** | Time (min) %B 0.0 \rightarrow 0.5: 2% 0.5 \rightarrow 1.0: 2% \rightarrow 90% 1.0 \rightarrow 1.8: 90% 1.8 \rightarrow 2.0: 90% \rightarrow 2% 2.0 \rightarrow 3.0: 2% (re-equilibration) [1] | | **Flow Rate** | 0.40 mL/min [1] | | **Injection Volume** | 20 μ L [1] | | **MS System** | Xevo TQD Tandem Quadrupole Mass Spectrometer [1] | | **Ionization Mode** | Electrospray Ionization (ESI), Negative [1] | | **Data Acquisition** | Multiple Reaction Monitoring (MRM) [1] |

MRM Transitions and MS Parameters

The following table summarizes the key MS parameters and MRM transitions used for detection.

Compound	Precursor Ion > Product Ion (m/z)	Dwell Time (sec)	Capillary (kV)	Source Temp.	Desolvation Temp.
5-FU	128.97 > 41.82 [2]	0.05	3.0	140 $^{\circ}$ C	450 $^{\circ}$ C

Compound	Precursor Ion > Product Ion (m/z)	Dwell Time (sec)	Capillary (kV)	Source Temp.	Desolvation Temp.
5-FU- 13C,15N2 (IS)	131.97 > 44.82 (estimated)	0.015	3.0	140°C	450°C

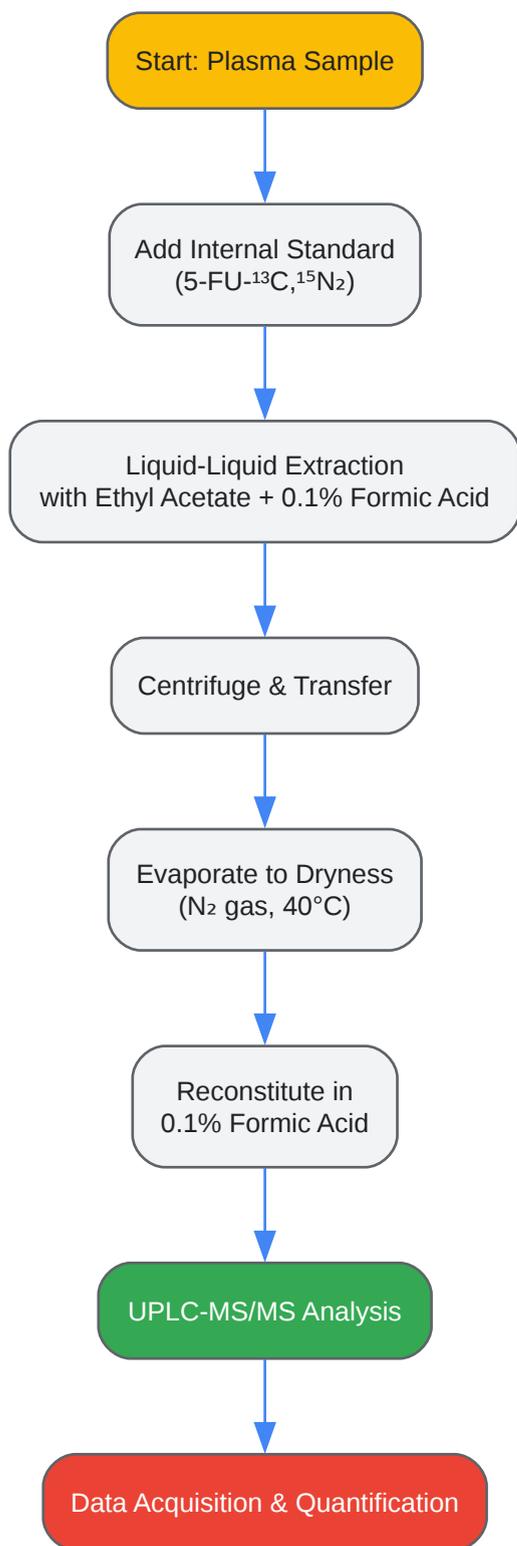
Method Validation Summary

The described method has been comprehensively validated, demonstrating performance suitable for clinical research [1].

Validation Parameter	Performance Data
Calibration Range	20–2000 ng/mL [1]
Lower Limit of Quantification (LLOQ)	20 ng/mL (<20% RSD, <15% bias) [1]
Precision (Total % RSD)	≤ 9.0% across QC levels (40, 350, 750, 1500 ng/mL) [1]
Matrix Effect (with IS)	Effectively compensated (Mean IS-normalized MF: 0.96-1.02) [1]
Carryover	No observable carryover after injection of a 10,000 ng/mL sample [1]

Experimental Workflow Diagram

The diagram below illustrates the complete end-to-end process for the LC-MS/MS analysis of 5-Fluorouracil in plasma.



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Key Considerations for Analysis

- **Chromatographic Selectivity:** The use of a pentafluorophenyl (PFP) stationary phase is crucial for separating 5-FU from an isobaric endogenous interference present in plasma, which elutes at approximately 1.1 minutes [1].
- **Internal Standard Choice:** The stable isotope-labeled internal standard ($^{13}\text{C},^{15}\text{N}_2$) is the optimal choice as it corrects for variability during sample preparation and ion suppression/enhancement in the mass spectrometer source [3] [1].
- **Alternative Ionization Source:** Recent studies show that using a UniSpray (USI) ionization source can provide superior sensitivity compared to a standard electrospray (ESI) source, achieving lower limits of quantification for 5-FU in surface contamination studies [3].

Alternative Method: Simultaneous Quantification

For researchers monitoring combination therapies like UFT (Tegafur/Uracil), a simultaneous quantification method has been developed. This UPLC-MS/MS method validates the following parameters for 5-FU, Uracil, and Tegafur in a single run [4]:

Parameter	5-FU	Uracil	Tegafur
Linear Range (ng/mL)	2–500	20–5000	200–50,000
LLOQ (ng/mL)	2	20	200
Average Recovery (%)	79.9	80.9	87.8
Precision (% RSD)	≤ 13.3	≤ 13.3	≤ 13.3

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To cite this document: Smolecule. [5-Fluorouracil-15N2 sample preparation for mass spectrometry]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b766250#5-fluorouracil-15n2-sample-preparation-for-mass-spectrometry]

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